Ethyl 2-amino-3-nitrobenzoate

Catalog No.
S666114
CAS No.
61063-11-4
M.F
C9H10N2O4
M. Wt
210.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-3-nitrobenzoate

CAS Number

61063-11-4

Product Name

Ethyl 2-amino-3-nitrobenzoate

IUPAC Name

ethyl 2-amino-3-nitrobenzoate

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2,10H2,1H3

InChI Key

MIVXXTKDCKQHCD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N

Synthesis:

2-Amino-3-nitrobenzoic acid ethyl ester can be synthesized through various methods, with the most common approach involving the esterification of 2-amino-3-nitrobenzoic acid with ethanol using sulfuric acid as a catalyst []. Alternative methods include the Curtius rearrangement reaction starting from 2-carboxy-3-nitrobenzoic acid [].

Applications:

While research on 2-Amino-3-nitrobenzoic acid ethyl ester is limited, it has been explored in several scientific contexts:

  • Organic synthesis: The compound serves as a precursor for the synthesis of various derivatives, including substituted nitrobenzoic acids and heterocyclic compounds [, ]. These derivatives can hold potential applications in various fields, including pharmaceuticals and materials science.
  • Biomedical research: Studies suggest that 2-Amino-3-nitrobenzoic acid ethyl ester might exhibit antitumor activity. However, further research is necessary to elucidate its mechanism of action and potential therapeutic applications.

Ethyl 2-amino-3-nitrobenzoate is an organic compound characterized by its aromatic structure, featuring an amino group and a nitro group attached to a benzoate moiety. Its molecular formula is C9H10N2O4C_9H_{10}N_2O_4 and it has a molecular weight of approximately 198.19 g/mol. This compound exhibits both hydrophilic and lipophilic properties due to its functional groups, making it of interest in various chemical and biological applications.

, including:

  • Hydrolysis: Under alkaline conditions, the ester bond can be hydrolyzed to yield 2-amino-3-nitrobenzoic acid.
  • Reduction: The nitro group can be reduced to an amino group, resulting in ethyl 2,3-diaminobenzoate.
  • Substitution Reactions: The amino group can participate in electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring.

These reactions are crucial for synthesizing derivatives with potential pharmaceutical applications.

Ethyl 2-amino-3-nitrobenzoate exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown activity against various bacterial strains. The presence of the amino and nitro groups contributes to its bioactivity by influencing interactions with biological targets.

The synthesis of ethyl 2-amino-3-nitrobenzoate can be achieved through several methods:

  • Curtius Rearrangement: Starting from 3-nitrophthalic acid, the compound can be synthesized via monoesterification followed by Curtius rearrangement to introduce the amino group .
  • Fischer Esterification: This method involves reacting 2-amino-3-nitrobenzoic acid with ethanol in the presence of an acid catalyst to form the ethyl ester .
  • Direct Nitration: Ethyl 2-amino-3-nitrobenzoate can also be synthesized by nitrating ethyl 2-aminobenzoate using a nitrating agent like nitric acid .

Ethyl 2-amino-3-nitrobenzoate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its bioactive properties.
  • Agricultural Chemicals: Its antimicrobial properties make it suitable for developing agrochemicals.
  • Dyes and Pigments: The compound can be used in the dye industry owing to its chromophoric nature.

Studies on the interactions of ethyl 2-amino-3-nitrobenzoate with biological macromolecules have indicated that it may bind effectively to proteins and nucleic acids, influencing their functions. These interactions are critical for understanding its mechanism of action as a potential therapeutic agent.

Similar Compounds: Comparison

Several compounds share structural similarities with ethyl 2-amino-3-nitrobenzoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-amino-3-nitrobenzoateSimilar amino and nitro groupsMethyl ester instead of ethyl
Ethyl 2-amino-5-nitrobenzoateNitro group at position 5Different position of the nitro group
Ethyl 4-amino-3-nitrobenzoateAmino group at position 4Different position of the amino group
Ethyl 3-amino-4-nitrobenzoateNitro group at position 4Different substitution pattern on the aromatic ring

These compounds highlight the versatility of the benzoate structure while demonstrating how variations in functional groups can lead to different chemical properties and biological activities.

XLogP3

2.4

Other CAS

61063-11-4

Wikipedia

Ethyl 2-amino-3-(hydroxy(oxido)amino)benzoate

Dates

Modify: 2023-08-15

Explore Compound Types